Enerisant

Vue d'ensemble

Description

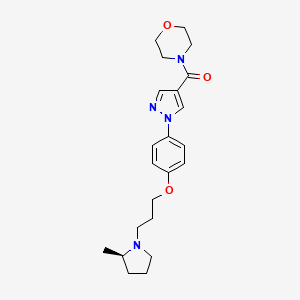

L’Énerisant est un antagoniste/agoniste inverse sélectif et puissant du récepteur H3 de l’histamine. Il est connu pour sa capacité à améliorer l’activité des neurones histaminergiques dans le cerveau, favorisant ainsi l’éveil et la cognition 1-(4-{3-[(2R)-2-methylpyrrolidin-1-yl]propoxy}phenyl)-1H-pyrazol-4-ylméthanone monohydrochlorure, a montré un potentiel significatif dans les études précliniques pour ses effets de promotion de l’éveil et procognitifs .

Méthodes De Préparation

La synthèse de l’Énerisant implique plusieurs étapes, commençant par la préparation d’intermédiaires clésLes conditions réactionnelles impliquent souvent l’utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir un rendement élevé et la pureté du produit final . Les méthodes de production industrielle de l’Énerisant sont conçues pour être évolutives et rentables, garantissant une qualité et un approvisionnement constants pour la recherche et une utilisation thérapeutique potentielle.

Analyse Des Réactions Chimiques

L’Énerisant subit diverses réactions chimiques, notamment :

Oxydation : L’Énerisant peut être oxydé dans des conditions spécifiques pour former des oxydes correspondants.

Réduction : Des réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels à l’intérieur du composé.

Substitution : L’Énerisant peut subir des réactions de substitution, où des atomes ou groupes spécifiques sont remplacés par d’autres. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d’hydrogène, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.

Applications de la recherche scientifique

L’Énerisant a une large gamme d’applications de recherche scientifique :

Chimie : Utilisé comme composé outil pour étudier les interactions du récepteur H3 de l’histamine et les voies de signalisation.

Biologie : Étudié pour ses effets sur la libération de neurotransmetteurs et l’activité neuronale.

Industrie : Utilisé dans le développement de nouveaux agents pharmacologiques ciblant les récepteurs de l’histamine.

Applications De Recherche Scientifique

Treatment of Narcolepsy

One of the primary areas of research for Enerisant is its application in managing narcolepsy, a chronic sleep disorder characterized by excessive daytime sleepiness and sudden sleep attacks.

- Study Design : Two phase 2 randomized, double-blind, placebo-controlled trials were conducted to assess the efficacy and safety of this compound at various dosages (5 mg, 10 mg, 25 mg, 50 mg, and 100 mg) over three weeks. The primary endpoint was the mean sleep latency measured by the Maintenance of Wakefulness Test (MWT), while secondary endpoints included the total score on the Epworth Sleepiness Scale (ESS) .

- Results :

Pharmacokinetics and Pharmacodynamics

Understanding the pharmacokinetic and pharmacodynamic profiles of this compound is essential for optimizing its clinical use.

- Research Findings : A study utilizing positron emission tomography (PET) assessed receptor occupancy by this compound. Results indicated that achieving over 90% occupancy of the H3 receptor correlates with increased arousal and reduced daytime sleepiness .

Case Study: Efficacy in Narcoleptic Patients

A notable case involved a cohort of narcoleptic patients treated with varying dosages of this compound. The findings highlighted:

- Efficacy : Patients receiving lower doses (5 mg to 10 mg) reported improvements in wakefulness without significant side effects.

- Adverse Effects : Higher doses resulted in increased reports of insomnia and headaches, emphasizing the need for careful dosage management .

Data Tables

| Study | Dosage (mg) | Primary Endpoint | Efficacy | Adverse Events |

|---|---|---|---|---|

| Study 1 | 25-100 | MWT | Partial | Insomnia, Headache |

| Study 2 | 5-10 | MWT | Not Confirmed | Lower incidence |

Mécanisme D'action

L’Énerisant exerce ses effets en se liant aux récepteurs H3 de l’histamine, agissant comme un antagoniste/agoniste inverse. Cette liaison inhibe la fonction autoréceptrice des récepteurs H3, conduisant à une augmentation de la libération d’histamine, de dopamine et d’acétylcholine dans le cerveau . Ces neurotransmetteurs jouent un rôle crucial dans la régulation de l’éveil, de la cognition et d’autres fonctions du système nerveux central. Les cibles moléculaires et les voies impliquées comprennent les systèmes histaminergique, dopaminergique et cholinergique .

Comparaison Avec Des Composés Similaires

L’Énerisant est unique par rapport aux autres antagonistes du récepteur H3 de l’histamine en raison de sa haute sélectivité et de sa puissance. Des composés similaires comprennent :

Pitolisant : Un autre antagoniste du récepteur H3 utilisé pour traiter la narcolepsie.

Thioperamide : Un antagoniste du récepteur H3 bien connu utilisé dans la recherche.

Ciproxifan : Un antagoniste du récepteur H3 avec des propriétés améliorant la cognition. L’Énerisant se démarque en raison de son profil pharmacocinétique favorable et de sa capacité à promouvoir à la fois l’éveil et la fonction cognitive à différents niveaux de dosage

Activité Biologique

Enerisant, a novel histamine H3 receptor antagonist/inverse agonist, has garnered attention for its potential therapeutic applications, particularly in enhancing cognition and promoting wakefulness. This article explores the biological activity of this compound, focusing on its pharmacological profiles, receptor interactions, and clinical implications based on recent studies.

This compound is chemically characterized as 1-(4-{3-[(2R)-2-methylpyrrolidin-1-yl]propoxy}phenyl)-1H-pyrazol-4-ylmethanone monohydrochloride. It acts primarily as a competitive antagonist and inverse agonist at the histamine H3 receptor, exhibiting high affinity and selectivity for both human and rat receptors . The mechanism involves blocking the receptor's action, thereby enhancing the release of neurotransmitters such as histamine, dopamine, and acetylcholine in various brain regions .

In Vitro Studies

In vitro assays have demonstrated that this compound effectively inhibits [^3H]N-α-methylhistamine binding to histamine H3 receptors with Ki values of 1.65 nmol/L for human receptors and 7.87 nmol/L for rat receptors . The compound also showed negligible effects on other histamine receptor subtypes (H1, H2, H4) and a wide range of other receptors and enzymes, confirming its selectivity .

In Vivo Effects

This compound's in vivo effects were assessed through various animal models. Notably:

- Cognitive Enhancement : this compound reversed scopolamine-induced cognitive impairment in rats during social recognition tests at doses where less than 50% of the H3 receptors were occupied (0.03–0.3 mg/kg)【1】【4】.

- Wake-Promoting Effects : Higher doses (3–10 mg/kg) were necessary to achieve wake-promoting effects【3】【4】.

The following table summarizes key findings from these studies:

| Parameter | Result |

|---|---|

| Ki Value (Human H3 Receptor) | 1.65 nmol/L |

| Ki Value (Rat H3 Receptor) | 7.87 nmol/L |

| Effective Dose for Cognition | 0.03–0.3 mg/kg (less than 50% occupancy) |

| Effective Dose for Wakefulness | 3–10 mg/kg (near full occupancy) |

Clinical Trials and Pharmacokinetics

Recent clinical trials have focused on determining the optimal dosing of this compound for conditions like narcolepsy. Two phase 2 studies evaluated doses ranging from 5 mg to 100 mg/day:

- Study 1 : Higher doses led to significant adverse events including insomnia and headaches【7】.

- Study 2 : Lower doses (5 mg and 10 mg) were better tolerated but did not confirm efficacy【7】【8】.

Pharmacokinetic assessments indicated that this compound maintains high brain occupancy levels at lower plasma concentrations over time, suggesting a favorable profile for managing excessive daytime sleepiness without significant night-time insomnia【2】【5】.

Case Studies

A notable case involved a patient undergoing treatment for narcolepsy who demonstrated improved wakefulness with minimal side effects when administered a dose of 5 mg/day【7】. This aligns with findings from animal studies indicating that maintaining approximately 90% receptor occupancy is optimal for therapeutic effects without adverse outcomes【8】.

Propriétés

Numéro CAS |

1152747-82-4 |

|---|---|

Formule moléculaire |

C22H30N4O3 |

Poids moléculaire |

398.5 g/mol |

Nom IUPAC |

[1-[4-[3-[(2R)-2-methylpyrrolidin-1-yl]propoxy]phenyl]pyrazol-4-yl]-morpholin-4-ylmethanone |

InChI |

InChI=1S/C22H30N4O3/c1-18-4-2-9-24(18)10-3-13-29-21-7-5-20(6-8-21)26-17-19(16-23-26)22(27)25-11-14-28-15-12-25/h5-8,16-18H,2-4,9-15H2,1H3/t18-/m1/s1 |

Clé InChI |

IABXVJILZYNSTM-GOSISDBHSA-N |

SMILES |

O=C(C1=CN(C2=CC=C(OCCCN3[C@H](C)CCC3)C=C2)N=C1)N4CCOCC4 |

SMILES isomérique |

C[C@@H]1CCCN1CCCOC2=CC=C(C=C2)N3C=C(C=N3)C(=O)N4CCOCC4 |

SMILES canonique |

CC1CCCN1CCCOC2=CC=C(C=C2)N3C=C(C=N3)C(=O)N4CCOCC4 |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Enerisant |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.